molecular formula C25H20N2O2 B3019704 2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 860612-40-4

2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B3019704
CAS No.: 860612-40-4
M. Wt: 380.447
InChI Key: DLFLSKGXSGCWSY-WUKNDPDISA-N
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Description

2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation reaction between 3-phenoxyaniline and 2,3,4,9-tetrahydro-1H-carbazol-1-one in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles such as halides, thiols, and amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific structural features, such as the presence of the phenoxy group and the tetrahydrocarbazole moiety. These structural elements contribute to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit enhanced stability and reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2E)-2-[(3-phenoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c28-25-17(13-14-22-21-11-4-5-12-23(21)27-24(22)25)16-26-18-7-6-10-20(15-18)29-19-8-2-1-3-9-19/h1-12,15-16,26-27H,13-14H2/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFLSKGXSGCWSY-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1=CNC3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C(=O)/C1=C/NC3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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